Cas no 1314789-93-9 (1-(4-Hydroxy-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid)

1-(4-Hydroxy-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid is a specialized organic compound known for its unique structure and functional groups. It exhibits excellent solubility and stability in various organic solvents, making it suitable for complex synthetic pathways. The presence of the hydroxy and carboxylic acid groups allows for versatile chemical transformations, facilitating the development of advanced pharmaceuticals and materials.
1-(4-Hydroxy-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid structure
1314789-93-9 structure
商品名:1-(4-Hydroxy-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid
CAS番号:1314789-93-9
MF:C12H14O3
メガワット:206.237763881683
CID:5761346
PubChem ID:129953592

1-(4-Hydroxy-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-1848828
    • 1-(4-hydroxy-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid
    • 1314789-93-9
    • 1-(4-Hydroxy-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid
    • インチ: 1S/C12H14O3/c1-7-5-9(6-8(2)10(7)13)12(3-4-12)11(14)15/h5-6,13H,3-4H2,1-2H3,(H,14,15)
    • InChIKey: WHQCSDCYZLSWCR-UHFFFAOYSA-N
    • ほほえんだ: OC(C1(C2C=C(C)C(=C(C)C=2)O)CC1)=O

計算された属性

  • せいみつぶんしりょう: 206.094294304g/mol
  • どういたいしつりょう: 206.094294304g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 258
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 57.5Ų

1-(4-Hydroxy-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1848828-2.5g
1-(4-hydroxy-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid
1314789-93-9
2.5g
$1988.0 2023-09-19
Enamine
EN300-1848828-5g
1-(4-hydroxy-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid
1314789-93-9
5g
$2940.0 2023-09-19
Enamine
EN300-1848828-0.25g
1-(4-hydroxy-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid
1314789-93-9
0.25g
$933.0 2023-09-19
Enamine
EN300-1848828-0.5g
1-(4-hydroxy-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid
1314789-93-9
0.5g
$974.0 2023-09-19
Enamine
EN300-1848828-10g
1-(4-hydroxy-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid
1314789-93-9
10g
$4360.0 2023-09-19
Enamine
EN300-1848828-5.0g
1-(4-hydroxy-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid
1314789-93-9
5g
$2940.0 2023-06-01
Enamine
EN300-1848828-10.0g
1-(4-hydroxy-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid
1314789-93-9
10g
$4360.0 2023-06-01
Enamine
EN300-1848828-1.0g
1-(4-hydroxy-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid
1314789-93-9
1g
$1014.0 2023-06-01
Enamine
EN300-1848828-0.1g
1-(4-hydroxy-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid
1314789-93-9
0.1g
$892.0 2023-09-19
Enamine
EN300-1848828-0.05g
1-(4-hydroxy-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid
1314789-93-9
0.05g
$851.0 2023-09-19

1-(4-Hydroxy-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid 関連文献

1-(4-Hydroxy-3,5-dimethylphenyl)cyclopropane-1-carboxylic acidに関する追加情報

Introduction to 1-(4-Hydroxy-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid (CAS No. 1314789-93-9)

1-(4-Hydroxy-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1314789-93-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This molecule, characterized by its cyclopropane ring fused with a phenolic moiety, exhibits unique structural and functional properties that make it a promising candidate for various biochemical applications. The presence of both hydroxyl and methyl substituents on the aromatic ring introduces a rich interplay of electronic and steric effects, which are critical in determining its reactivity and biological activity.

The compound's structure, featuring a cyclopropane core, is particularly noteworthy due to the inherent strain within this three-membered ring. This strain can be exploited to enhance the reactivity of the molecule in various chemical transformations, making it a valuable intermediate in synthetic organic chemistry. Additionally, the 4-hydroxy-3,5-dimethylphenyl substituent introduces polar functional groups that can participate in hydrogen bonding and other non-covalent interactions, which are essential for its potential role in drug design and molecular recognition.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to delve deeper into the structural and dynamic properties of this compound. Studies have demonstrated that the 1-(4-hydroxy-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid molecule can adopt multiple conformations depending on the environmental conditions, which may influence its biological activity. For instance, the orientation of the hydroxyl group relative to the cyclopropane ring can significantly affect its interaction with biological targets.

In the realm of pharmaceutical research, this compound has been investigated for its potential as a precursor or scaffold in the development of novel therapeutic agents. The cyclopropane moiety is known to enhance lipophilicity and metabolic stability, which are desirable traits in drug candidates. Furthermore, the phenolic hydroxyl group provides a site for further functionalization, allowing for the creation of derivatives with tailored biological properties. Several studies have explored its utility in designing molecules with anti-inflammatory, antioxidant, and even anticancer activities.

One particularly intriguing aspect of 1-(4-hydroxy-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid is its potential role as a ligand in enzyme inhibition studies. The unique structural features of this molecule may enable it to bind to specific enzymatic targets with high selectivity. For example, preliminary computational studies suggest that it could interact with enzymes involved in metabolic pathways relevant to diseases such as diabetes and hyperlipidemia. These findings highlight the compound's potential as a lead compound for further medicinal chemistry optimization.

The synthesis of 1-(4-hydroxy-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid presents both challenges and opportunities for synthetic chemists. The cyclopropane ring can be introduced via various methods, including cyclopropanation reactions and cyclization strategies. The presence of the hydroxyl and methyl groups on the aromatic ring necessitates careful consideration of reaction conditions to avoid unwanted side products. Recent reports have described efficient synthetic routes that leverage transition metal catalysis to achieve high yields and purity.

From a biochemical perspective, the interaction between 1-(4-hydroxy-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid and biological macromolecules such as proteins and nucleic acids remains an area of active investigation. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry have been employed to elucidate its binding modes and affinity profiles. These studies not only provide insights into its mechanism of action but also aid in the rational design of more potent derivatives.

The pharmaceutical industry has taken note of the promising attributes of this compound. Several companies have initiated programs to explore its potential as a drug candidate or as an intermediate in larger synthetic schemes. Collaborative efforts between academic researchers and industry scientists are underway to accelerate the discovery process. The integration of high-throughput screening technologies with structure-based drug design approaches is expected to yield novel compounds with enhanced therapeutic efficacy.

The environmental impact and sustainability considerations are also becoming increasingly important in the development of new chemical entities like 1-(4-hydroxy-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid. Researchers are exploring green chemistry principles to minimize waste and reduce energy consumption during synthesis. Additionally, efforts are being made to develop biodegradable analogs that can mitigate environmental concerns associated with traditional chemical processes.

In conclusion,1-(4-Hydroxy-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid (CAS No. 1314789-93-9) represents a fascinating molecule with diverse applications in pharmaceutical chemistry and bioorganic research. Its unique structural features offer opportunities for designing novel therapeutic agents with improved efficacy and selectivity. As research continues to uncover new insights into its properties and potential uses,this compound is poised to play an important role in future advancements across multiple scientific disciplines.

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